molecular formula C7H7F3N2 B151383 3-(Trifluoromethyl)phenylhydrazine CAS No. 368-78-5

3-(Trifluoromethyl)phenylhydrazine

Cat. No. B151383
CAS RN: 368-78-5
M. Wt: 176.14 g/mol
InChI Key: RSESUCWJKLHXEZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylhydrazine is a chemical compound that serves as a key intermediate in the synthesis of various fluorinated heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring which is further connected to a hydrazine moiety. This structure is significant in the field of medicinal chemistry and agrochemistry due to its potential to form compounds with biological activity, such as herbicides and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds containing the 3-(trifluoromethyl)phenyl moiety can be achieved through several synthetic routes. For instance, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, an important intermediate can be synthesized in five steps with a moderate total yield, which is then used to create a series of compounds with herbicidal activities . Another approach involves the reaction of hydrazine with 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . Additionally, the reaction of β-CF3-1,3-enyne with hydrazines can yield trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethyl)phenylhydrazine derivatives is crucial for their biological activity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. The presence of this group, along with other substituents, can affect the regioselectivity of reactions, as seen in the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles and their isomers . The molecular structure is also important in the regioselective attack of phenylhydrazine on mesoionic compounds, leading to various trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives .

Chemical Reactions Analysis

3-(Trifluoromethyl)phenylhydrazine and its derivatives undergo a variety of chemical reactions that are influenced by the trifluoromethyl group. For example, the ANRORC rearrangement in tetrahydro-2H-chromenones leads to the synthesis of compounds with a trifluoromethyl-pyrazolyl moiety . The reactivity of 3-trifluoroacetyllactams with hydrazines can result in either annelated trifluoromethylpyrazoles or zwitterionic salts of pyrazoles . These reactions are essential for creating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are beneficial in the development of herbicides, as some compounds exhibit excellent herbicidal activities at very low doses . The presence of the trifluoromethyl group also contributes to the anti-inflammatory activity of certain pyrazolyl benzenesulfonamides, which show minimal or no ulcerogenic effect .

Scientific Research Applications

Role in Hemolytic Anemia Research

3-(Trifluoromethyl)phenylhydrazine, as part of the phenylhydrazine family, has been instrumental in studying hemolytic anemia. Phenylhydrazine is known to induce hemolytic anemia, offering a model for studying the disease's pathophysiology and potential treatments. In research, it has been used to explore the effects of various compounds on hemolytic anemia induced by phenylhydrazine. For example, studies have looked into the protective effects of palm tocotrienol-rich fraction against phenylhydrazine-induced hyperbilirubinemia, highlighting its potential in reducing oxidative stress and inhibiting bilirubin-metabolizing enzymes in the liver (Kamisah et al., 2014).

Understanding Oxidative Stress and Hemolysis

Phenylhydrazine has also been used to understand the generation of H2O2 in erythrocytes, shedding light on the oxidative processes within cells. The findings from studies using phenylhydrazine highlight its role in inducing oxidative stress, which is a key factor in drug-induced hemolysis, particularly in glucose-6-phosphate dehydrogenase-deficient erythrocytes (Cohen & Hochstein, 1965).

Impact on Coagulation and Hemostasis

Research has also delved into the impact of phenylhydrazine on coagulation and hemostasis. It has been shown that phenylhydrazine can induce alterations in coagulation factors and bleeding time, providing insights into the drug's impact on the body's hemostatic balance and the potential risks associated with its use (Naughton et al., 1989).

Exploring Antihypertensive Activities

Beyond its role in hemolytic anemia research, phenylhydrazine derivatives have been explored for their potential in treating hypertension. For instance, the synthesis and evaluation of novel 3-hydrazino-5-phenyl-1,2,4-triazines have provided valuable data on their antihypertensive activities, offering a potential pathway for developing new treatments for high blood pressure (Heilman et al., 1979).

Safety And Hazards

3-(Trifluoromethyl)phenylhydrazine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]hydrazine
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InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESUCWJKLHXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60190274
Record name (3-(Trifluoromethyl)phenyl)hydrazine
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Molecular Weight

176.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Trifluoromethyl)phenylhydrazine

CAS RN

368-78-5
Record name [3-(Trifluoromethyl)phenyl]hydrazine
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Record name (3-(Trifluoromethyl)phenyl)hydrazine
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Record name (3-(Trifluoromethyl)phenyl)hydrazine
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Record name [3-(trifluoromethyl)phenyl]hydrazine
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Synthesis routes and methods

Procedure details

m-Aminobenzotrifluoride (48.34 g: 0.3 mole) was cooled and treated with concentrated hydrochloric acid (137 ml) added dropwise. The paste was stirred at 0° and a solution of sodium nitrite (19.1 g) in water (137 ml) was added at 0°-5° with stirring. An almost clear solution was obtained. Then a solution of stannous chloride dihydrate (191.3 g) in concentrated hydrochloric acid (137 ml) was added dropwise with stirring at 0°-10°.
Quantity
48.34 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
137 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
191.3 g
Type
reactant
Reaction Step Three
Quantity
137 mL
Type
solvent
Reaction Step Three
Quantity
137 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
YM Nalavde, V Joshi - 2000 - nopr.niscpr.res.in
3-(Trifluoromethyl)phenylhydrazine 3 on condensation with substituted phenylisocyanates 2a-f and phenyli sothiocyanates 2g-1 gives N,2-diphenylhydrazinecarboxamides 4a-f and N,2…
Number of citations: 5 nopr.niscpr.res.in
KH Pilgram, RD Skiles - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
The reaction of 1,1,1‐trichloro‐3,3,3‐trifluoroacetone with S‐methyl‐2‐arylisothiosemicarbazides affords an unusual synthesis of 1‐aryl‐3‐trifluoromethyl‐5‐methylthio‐1,2,4‐triazoles …
Number of citations: 10 onlinelibrary.wiley.com
RP Popat, I Sutherland, ES Sheng - Journal of Materials Chemistry, 1995 - pubs.rsc.org
A vacuum adsorption apparatus has been used for vapour-phase chemical derivatisation of standard polymers, to identify specific reactions for carboxylic acid and carbonyl functional …
Number of citations: 46 pubs.rsc.org
KC Kanelakis, HL Palomino, L Li, J Wu… - Journal of …, 2009 - journals.sagepub.com
The prolyl-4-hydroxylase proteins regulate the hypoxia-inducible transcription factors (HIFs) by hydroxylation of proline residues targeting HIF-1α for proteasomal degradation. Using the …
Number of citations: 18 journals.sagepub.com
KJ Duffy, MG Darcy, E Delorme, SB Dillon… - Journal of medicinal …, 2001 - ACS Publications
High-throughput screening for the induction of a luciferase reporter gene in a thrombopoietin (TPO)-responsive cell line resulted in the identification of 4-diazo-3-hydroxy-1-…
Number of citations: 129 pubs.acs.org
HG Franck, JW Stadelhofer, HG Franck… - Industrial Aromatic …, 1988 - Springer
… Norflurazon, developed by Sandoz, is also produced from 3-aminobenzotrifluoride; in the final stage of this process, the reaction product from 3-trifluoromethylphenylhydrazine and …
Number of citations: 4 link.springer.com
RP Popat - 1995 - repository.lboro.ac.uk
The surface functionalisation of polyethylene and polypropylene by industrial and laboratory scale corona treatments and by laboratory flame treatment was studied. The surface …
Number of citations: 2 repository.lboro.ac.uk
CL Schifone - 2015 - search.proquest.com
The irreversible aggregation of fibrils formed from various proteins is associated with such diseases as Alzheimer’s, Parkinson’s, Huntington’s, and Creutzfeldt-Jakob. Generally, …
Number of citations: 2 search.proquest.com
J Deng, N Li, H Liu, Z Zuo, OW Liew, W Xu… - Journal of medicinal …, 2012 - ACS Publications
By virtual screening, compound 1 was found to be active against NS2B-NS3 protease (IC 50 = 13.12 ± 1.03 μM). Fourteen derivatives (22) of compound 1 were synthesized, leading to …
Number of citations: 87 pubs.acs.org
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
Sustained vascular smooth muscle hypercontractility promotes hypertension and cardiovascular disease. The etiology of hypercontractility is not completely understood. New …
Number of citations: 20 www.cell.com

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